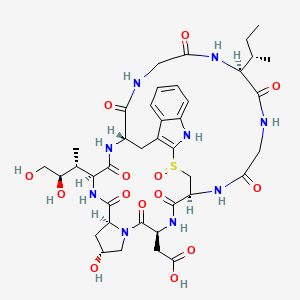

Amanin

Description

Properties

Key on ui mechanism of action |

/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. CRUDE CALF THYMUS DNA-DEPENDENT RNA POLYMERASE, RNA POLYMERASE B (RIBONUCLEOSIDE TRIPHOSPHATE: RNA NUCLEOTIDYLTRANSFERASE, EC 2.7.7.6), WAS INCUBATED WITH THE (3)H-LABELED, POTENT INHIBITOR (3)H-AMANIN-POLYMERASE COMPLEX. THE BINDING SITE FOR (3)H-AMANIN & MOST PROBABLY FOR ALL AMATOXINS IS LOCALIZED ON THE B3 SUBUNIT SB3. |

|---|---|

CAS No. |

21150-21-0 |

Molecular Formula |

C39H53N9O14S |

Molecular Weight |

904.0 g/mol |

IUPAC Name |

2-[(1S,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetic acid |

InChI |

InChI=1S/C39H53N9O14S/c1-4-17(2)31-36(59)41-12-28(52)42-25-16-63(62)38-21(20-7-5-6-8-22(20)45-38)10-23(33(56)40-13-29(53)46-31)43-37(60)32(18(3)27(51)15-49)47-35(58)26-9-19(50)14-48(26)39(61)24(11-30(54)55)44-34(25)57/h5-8,17-19,23-27,31-32,45,49-51H,4,9-16H2,1-3H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)/t17-,18-,19+,23-,24-,25+,26-,27-,31-,32-,63?/m0/s1 |

InChI Key |

QCZXQEYEVLCQHL-OEPUBGLGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3 |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=CC=CC=C5N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Amanin

Abstract: Amanin is a potent cyclic peptide toxin belonging to the amatoxin family, primarily found in mushrooms of the Amanita genus. Its high toxicity is attributed to its function as a specific and powerful inhibitor of RNA polymerase II, a critical enzyme in eukaryotic transcription. This document provides a comprehensive technical overview of the molecular structure and chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development and toxicology. It details the structural features, physicochemical properties, mechanism of action, and key experimental protocols used for its characterization.

Molecular Structure and Identification

This compound is a bicyclic octapeptide, meaning it is composed of eight amino acid residues arranged in a complex, two-ring structure.[1][2] This intricate architecture is fundamental to its biological activity. The outer cyclic structure is formed by standard peptide bonds, while the inner ring is uniquely closed by a tryptathionine bridge, a covalent bond between the side chains of 6-hydroxy-tryptophan and cysteine.[2]

Key quantitative data and identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-[(1S,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ⁴-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.0⁶,¹⁰.0¹⁸,²⁶.0¹⁹,²⁴]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetic acid[3] |

| Chemical Formula | C₃₉H₅₃N₉O₁₄S[1][3][4] |

| Molecular Weight | 903.96 g/mol [1][4] |

| CAS Number | 21150-21-0[1] |

| SMILES String | CC--INVALID-LINK--[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C--INVALID-LINK--NC(=O)--INVALID-LINK----INVALID-LINK--CC(=O)O)O">C@@H--INVALID-LINK----INVALID-LINK--O)C5=CC=CC=C5N3[1] |

| InChIKey | QCZXQEYEVLCQHL-OEPUBGLGSA-N[5] |

Physicochemical Properties

The chemical and physical properties of this compound dictate its stability, solubility, and interaction with biological systems. Like other amatoxins, this compound is notably heat-stable.[6] A summary of its known properties is presented below. While specific experimental data for some properties of this compound are scarce, data from the closely related α-amanitin are often used as a proxy.

| Property | Value / Description |

| Melting Point | Data specific to this compound is not readily available. For the related α-amanitin, the melting point is 254-255 °C.[7] |

| Solubility | Amatoxins are generally water-soluble.[6] α-Amanitin is described as having good solubility in water.[2] |

| Stability | This compound is a heat-stable polypeptide.[6] |

| pKa | Experimental pKa values are not well-documented. The presence of a carboxylic acid group suggests an acidic pKa, while various amine groups contribute to its basicity.[3][8] |

| Appearance | The physical form of pure this compound is not widely described, but the related α-amanitin appears as a solid, faintly beige powder or forms needles when crystallized from methanol (B129727).[7] |

Mechanism of Action

The primary toxicological effect of this compound is the potent and selective inhibition of RNA polymerase II (Pol II) in eukaryotic cells.[1] This inhibition is the root cause of its cytotoxicity, particularly in hepatocytes and kidney cells, which are actively transcribing.[1]

-

Binding to RNA Polymerase II : Upon entering a cell, this compound translocates to the nucleus and binds non-covalently to the Pol II enzyme complex. The binding site is located on the enzyme's "bridge helix," a flexible domain crucial for the translocation of the DNA and RNA strands during transcription.[2]

-

Inhibition of Transcription : This binding event locks the bridge helix in place, which physically obstructs the movement of the DNA template and the nascent RNA transcript. This interference effectively halts the elongation phase of transcription, preventing the synthesis of messenger RNA (mRNA) and other small RNAs.[1][2]

-

Cellular Shutdown and Death : The cessation of mRNA synthesis leads to a rapid depletion of short-lived proteins essential for cellular metabolism and function. This halt in protein synthesis ultimately triggers cell death through pathways such as apoptosis and necrosis.[3][9]

Experimental Protocols

The characterization and quantification of this compound rely on advanced analytical techniques. Below are generalized methodologies for key experiments.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying this compound in biological matrices like plasma or urine.[10][11]

Methodology:

-

Sample Preparation :

-

To 100 µL of plasma, add an internal standard (e.g., ¹⁵N₁₀-α-amanitin).[10]

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724) containing 1% formic acid.[12]

-

Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (SPE) (Optional, for higher purity) :

-

Condition a reversed-phase SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elute the amatoxins with a high-percentage organic solvent (e.g., 90% acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

Liquid Chromatography :

-

Inject the prepared sample onto a C18 reversed-phase HPLC column.

-

Employ a gradient elution profile, starting with a high-aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high-organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry :

-

Utilize a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule.[13][14] While a crystal structure specific to this compound is not widely published, the general protocol would be as follows.

Methodology:

-

Crystallization :

-

Obtain highly purified this compound (>98%).

-

Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type, and concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

The goal is to find conditions where this compound molecules slowly precipitate from the solution to form a well-ordered, single crystal.

-

-

Data Collection :

-

Mount a suitable single crystal on a goniometer and cool it in a cryostream (typically ~100 K) to minimize radiation damage.

-

Expose the crystal to a monochromatic beam of X-rays.

-

The crystal lattice diffracts the X-rays, producing a unique pattern of spots (reflections) that are recorded by a detector.[13]

-

-

Structure Solution and Refinement :

-

Measure the intensities and positions of the diffracted spots.

-

Use computational methods (e.g., direct methods or Patterson functions) to solve the "phase problem" and generate an initial electron density map.

-

Build an atomic model of this compound into the electron density map.

-

Refine the atomic coordinates and thermal parameters of the model against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the structure of molecules in solution, confirming atomic connectivity, and determining stereochemistry.

Methodology:

-

Sample Preparation :

-

Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 1-10 mM.

-

Transfer the solution to a high-precision NMR tube.

-

-

Data Acquisition :

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D Spectra : ¹H NMR to identify all proton environments and ¹³C NMR to identify all carbon environments.

-

2D Spectra :

-

COSY (Correlation Spectroscopy) : To establish proton-proton (¹H-¹H) coupling networks within individual amino acid residues.

-

TOCSY (Total Correlation Spectroscopy) : To identify all protons belonging to a single amino acid spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acids and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (<5 Å), providing critical information for determining the 3D conformation and stereochemistry of the molecule.

-

-

-

Data Analysis :

-

Integrate and assign all peaks in the spectra to specific atoms within the this compound molecule.

-

Use the connectivity information from COSY and HMBC to piece together the peptide backbone and side chains.

-

Use NOESY constraints to build a 3D model of the molecule in solution.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. α-Amanitin - Wikipedia [en.wikipedia.org]

- 3. This compound | C39H53N9O14S | CID 118984393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 21150-21-0 [chemicalbook.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. Amanitin | C39H54N10O14S | CID 73755106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alpha-Amanitin | C39H54N10O14S | CID 9543442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. Mechanism and treatment of α-amanitin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of α-, β-, and γ-amanitin in urine by LC-MS/MS using 15N10-α-amanitin as the internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of α- and β-amanitin in Human Plasma at Subnanogram per Milliliter Levels by Reversed Phase Ultra-High Performance Liquid Chromatography Coupled to Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A cost-effective LC-MS/MS method for identification and quantification of α-amanitin in rat plasma: Application to toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

Amanitin Toxin: A Comprehensive Technical Guide for Researchers

An In-depth Examination of Amanitin Sources, Biosynthesis, and Experimental Methodologies

This technical guide provides a detailed overview of amanitin toxins, a group of highly potent cyclic peptides responsible for the majority of fatal mushroom poisonings worldwide. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the mushroom species that produce these toxins, quantitative data on toxin concentration, the biosynthetic pathways, and detailed experimental protocols for their extraction and analysis.

Amanitin Toxin: Source and Mushroom Species

Amanitin toxins, primarily α-amanitin and β-amanitin, are produced by several species of mushrooms belonging to different genera. While the genus Amanita is the most notorious source, other genera also contain amanitin-producing species. The distribution of these toxins across phylogenetically distinct groups is believed to be a result of horizontal gene transfer from an unknown ancestral fungus.[1][2]

The primary genera known to produce amanitins (B175416) include:

-

Amanita : This genus includes the most infamous poisonous mushrooms, responsible for over 90% of fatal mushroom poisonings.[2][3][4] Key species include:

-

Amanita phalloides (Death Cap): Perhaps the most well-known and deadliest mushroom, found in Europe and introduced to other regions.[3][4]

-

Amanita virosa , Amanita bisporigera , and Amanita ocreata (Destroying Angels): A complex of white-colored, highly toxic species.[3][5][6]

-

Amanita exitialis : A lethal species found in southern China.[4]

-

-

Galerina : This genus of small brown mushrooms contains species that can be mistaken for edible varieties. Key species include Galerina marginata (Autumn Skullcap), Galerina venenata, and Galerina sulcipes.[7][8]

-

Lepiota : This genus also contains several toxic species.[8] Lepiota brunneoincarnata is one such species for which toxin levels have been measured.[9]

-

Conocybe and Pholiotina : At least one species in this group, Conocybe filaris (syn. Pholiotina filaris), is known to contain amatoxins.[7][8]

Quantitative Analysis of Amanitin Content

The concentration of amanitin toxins can vary significantly between species, within different parts of the mushroom, and even based on the developmental stage of the mushroom. The cap (pileus) and gills generally contain the highest concentrations of toxins.[8][10]

| Mushroom Species | Mushroom Part | α-Amanitin (mg/g dry weight) | β-Amanitin (mg/g dry weight) | γ-Amanitin (mg/g dry weight) | Reference |

| Amanita phalloides var. alba | Cap | 2.40 | 1.75 | 0.27 | [8] |

| Amanita phalloides var. alba | Gills | 2.46 | 1.94 | 0.36 | [8] |

| Amanita phalloides var. alba | Spores | 0.89 | 0.48 | 0.001 | [8] |

| Amanita exitialis | Fruiting Body | Not Specified | Not Specified | Not Specified | [4] |

| Amanita exitialis | Cultured Mycelia | 0.7283 | 0.060 | Not Specified | [11] |

| Lepiota brunneoincarnata | Whole Mushroom | 2.38 (±0.70) | 1.97 (±0.52) | 0.04 (±0.01) | [9] |

Biosynthesis and Mechanism of Toxicity

Biosynthesis Pathway

Unlike many other fungal cyclic peptides, amatoxins are synthesized ribosomally.[12][13] The biosynthesis involves a series of genes, often referred to as the MSDIN gene family, named for the first five conserved amino acids in the precursor peptides.[1]

-

Gene Transcription & Translation : The process begins with the transcription of an AMA1 gene into mRNA, which is then translated into a 35-amino-acid proprotein.[1][12]

-

Post-Translational Modification : This proprotein undergoes significant post-translational processing. A key enzyme, prolyl oligopeptidase B (POPB), is responsible for cleaving the proprotein to release the core octapeptide.[1][12]

-

Cyclization and Hydroxylation : Further enzymatic steps, including those catalyzed by cytochrome P450 (P450-29) and flavin-containing monooxygenase (FMO1) enzymes, are crucial for the final cyclization (forming the characteristic tryptathionine bridge between tryptophan and cysteine) and hydroxylation steps that create the mature, highly toxic α-amanitin molecule.[1][2][14]

Mechanism of Toxicity: Inhibition of RNA Polymerase II

The extreme cytotoxicity of amanitins stems from their ability to potently and specifically inhibit RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing DNA into messenger RNA (mRNA).[7][13]

-

Binding : Upon entering hepatocytes (liver cells), α-amanitin binds to the "bridge helix" of RNA polymerase II.

-

Inhibition of Transcription : This binding event locks the enzyme in a conformation that prevents its translocation along the DNA template, thereby halting mRNA synthesis.[7]

-

Cell Death : The cessation of protein synthesis leads to the disintegration of nucleoli and ultimately results in centrilobular hepatic necrosis and liver failure.[7] This process can take 48 hours or more to manifest clinically.[7]

Experimental Protocols

A. Mushroom Culture for Toxin Production

While amanitins are typically extracted from wild-harvested mushrooms, pure cultures of some species, like Amanita exitialis, have been shown to produce these toxins.[4][11]

-

Medium : Potato Dextrose Malt (PDM) medium is effective. Composition per 1 liter of distilled water:

-

Incubation : Isolate mycelia from a fresh, young fruiting body and incubate on the PDM medium at 26°C for approximately 40 days.[4][11] Actively growing colonies can then be transferred to liquid PDM for scaled-up culture.[4]

B. Amanitin Extraction and Purification

-

Sample Preparation : Mushroom samples (fruiting bodies or mycelia) should be freeze-dried (lyophilized) to determine dry weight and then ground into a fine powder to maximize surface area for extraction.

-

Extraction Solvents : Several solvent systems have been reported for efficient extraction. The most common involve methanol (B129727) or methanol/water mixtures, often acidified to improve toxin solubility.

-

Extraction Procedure :

-

Suspend the dried mushroom powder in the chosen extraction solvent.

-

Incubate for a period ranging from 1 minute to several hours with agitation (e.g., shaking or vortexing).[16]

-

Centrifuge the mixture to pellet the solid mushroom debris.

-

Collect the supernatant containing the dissolved toxins. Repeat the extraction on the pellet to ensure completeness and pool the supernatants.[4]

-

-

Purification via Solid-Phase Extraction (SPE) : For cleaner samples required for analytical chemistry, the crude extract can be purified using SPE.

-

Condition an SPE cartridge (e.g., Oasis HLB or Oasis PRIME HLB) according to the manufacturer's instructions.[15] These cartridges have demonstrated high recovery rates for amanitins.[15]

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove impurities.

-

Elute the amanitins with a stronger solvent (e.g., methanol).

-

Evaporate the solvent from the eluate using a speedvac or rotary evaporator to concentrate the purified toxins.[16]

-

C. Detection and Quantification

-

High-Performance Liquid Chromatography (HPLC) : This is the gold standard for separating and quantifying individual amatoxins.

-

System : A reversed-phase HPLC system is used.[4]

-

Detection : A UV detector is commonly employed, with monitoring at wavelengths of 295 nm or 305 nm for amatoxins.[4][16] Coupling the HPLC to a mass spectrometer (LC-MS) provides higher specificity and molecular weight confirmation.[4]

-

Quantification : Toxin concentrations are calculated by comparing the peak areas from the sample to a standard curve generated using certified α-amanitin and β-amanitin standards.[4]

-

-

Immunoassays : Antibody-based methods offer rapid and sensitive detection, suitable for field use or clinical screening.

-

Meixner Test (Wieland Test) : A historical colorimetric test where a mushroom sample is pressed onto lignin-containing paper (like newspaper) and a drop of concentrated hydrochloric acid is added. A blue color developing after several minutes suggests the presence of amatoxins. However, this test is prone to false positives and is not considered reliable for definitive identification.[5][6]

References

- 1. Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UNL | Study: Deadly mushrooms got toxin-specific genes directly from ancient source | Office of Research and Innovation [research.unl.edu]

- 3. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Amanitin - Wikipedia [en.wikipedia.org]

- 7. Amatoxin Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Amatoxin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 11. researchgate.net [researchgate.net]

- 12. Ribosomal biosynthesis of α-amanitin in Galerina marginata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribosomal Biosynthesis of the Cyclic Peptide Toxins of Amanita Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. New test identifies poisonous mushrooms | EurekAlert! [eurekalert.org]

Amanin: A Comprehensive Technical Guide to its Biological Activity and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amanin, a member of the amatoxin family of cyclic peptides produced by certain species of Amanita mushrooms, is a potent and highly specific inhibitor of eukaryotic RNA polymerase II. This technical guide provides an in-depth overview of the biological activity and cellular effects of this compound. It details the molecular mechanism of action, summarizes quantitative data on its cytotoxic effects, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows involved in its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, toxicology, and drug development.

Introduction

This compound is a bicyclic octapeptide that, along with its more extensively studied analog α-amanitin, exhibits extreme toxicity through the potent and selective inhibition of RNA polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotes. This inhibition of transcription leads to a cessation of protein synthesis and subsequent cell death. The high specificity of this compound for Pol II has made it an invaluable tool in molecular biology for studying transcription. More recently, its potent cytotoxic activity has garnered interest in the field of oncology for the development of antibody-drug conjugates (ADCs).

Molecular Mechanism of Action

The primary molecular target of this compound is the largest subunit of RNA polymerase II, RPB1. This compound binds to a site near the enzyme's active center, specifically interacting with the "bridge helix" and "trigger loop" of the polymerase. This binding does not prevent the initial binding of nucleoside triphosphates (NTPs) or the formation of the first phosphodiester bond. However, it sterically hinders the translocation of the DNA and RNA chains through the polymerase, a crucial step for the addition of the next nucleotide. This effectively stalls the elongation phase of transcription, leading to a global shutdown of mRNA synthesis.[1][2][3]

The inhibition of RNA polymerase II by this compound is a high-affinity interaction, with dissociation constants (Ki) in the nanomolar range for the mammalian enzyme.[4] While RNA polymerase III is also inhibited, it is approximately a hundred-fold less sensitive than RNA polymerase II.[5] RNA polymerase I, responsible for ribosomal RNA (rRNA) synthesis, is insensitive to this compound.[5]

A significant consequence of this compound binding to RPB1 is the subsequent degradation of this subunit.[6][7] This process is thought to be a cellular response to the stalled transcription complex and renders the inhibitory effect of this compound irreversible.[6]

Quantitative Data on Biological Activity

The biological activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in cytotoxicity assays or its inhibition constant (Ki) in in vitro transcription assays.

Table 1: In Vitro Inhibition of RNA Polymerase II by α-Amanitin Analogs

| Compound | Ki (nM) | Assay System | Reference |

| (R)-sulfoxide Amanitin Analog | 18 ± 1.5 | HeLa-Scribe nuclear extract | [4] |

| Thioether Amanitin Analog | 79 ± 10 | HeLa-Scribe nuclear extract | [4] |

| Sulfone Amanitin Analog | 100 ± 2.2 | HeLa-Scribe nuclear extract | [4] |

| (S)-sulfoxide Amanitin Analog | 710 ± 150 | HeLa-Scribe nuclear extract | [4] |

Table 2: Cytotoxicity (IC50) of α-Amanitin in Various Cell Lines

| Cell Line | IC50 (µM) | Assay | Incubation Time | Reference |

| MV411 | 0.59 ± 0.07 | MTS | 72 h | [8] |

| THP1 | 0.72 ± 0.09 | MTS | 72 h | [8] |

| Jurkat | 0.75 ± 0.08 | MTS | 72 h | [8] |

| K562 | 2.0 ± 0.18 | MTS | 72 h | [8] |

| SUDHL6 | 3.6 ± 1.02 | MTS | 72 h | [8] |

| HL60 | 4.5 ± 0.73 | MTS | 72 h | [8] |

| Primary Human Hepatocytes | ~2 | MTT | 24 h | [8] |

| CD34+ Stem Cells | 1.0 ± 0.28 | CFC Assay | Not Specified | [8] |

| HepG2 | Concentration-dependent | MTT/Neutral Red | 24h & 48h | [5] |

| Primary Cultured Canine Hepatocytes | Concentration-dependent | MTT | 6h & 12h | [9] |

Cellular Effects

The inhibition of transcription by this compound triggers a cascade of cellular events, ultimately leading to apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis.[8][9][10][11] The apoptotic cascade initiated by this compound involves the intrinsic or mitochondrial pathway. Key events include:

-

p53 Activation: Transcriptional arrest caused by this compound leads to the accumulation and activation of the tumor suppressor protein p53.[1][10][12]

-

Mitochondrial Pathway: Activated p53 can translocate to the mitochondria, leading to an imbalance in the Bax/Bcl-2 protein ratio.[1][10] This results in mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[10][11]

-

Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases such as caspase-3 and caspase-7.[1][8] Activated caspases execute the apoptotic program by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]

Oxidative Stress

This compound has been shown to induce oxidative stress in cells, characterized by the generation of reactive oxygen species (ROS).[1][13] This oxidative stress can contribute to mitochondrial damage and further potentiate the apoptotic response.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Studying this compound's Cellular Effects

Caption: General experimental workflow.

Detailed Experimental Protocols

In Vitro Transcription Assay

This protocol is adapted from methodologies used to assess the direct inhibitory effect of amanitin on RNA polymerase II activity.

-

Prepare HeLa-Scribe Nuclear Extract: Obtain or prepare a commercially available HeLa cell nuclear extract that is competent for in vitro transcription.

-

Assemble Transcription Reaction: In a microcentrifuge tube on ice, combine the following components:

-

HeLa Nuclear Extract (e.g., 10-15 µL)

-

Transcription Buffer (containing HEPES, MgCl2, KCl)

-

DNA template with a known Pol II promoter (e.g., adenovirus major late promoter)

-

This compound or vehicle control at various concentrations.

-

Ribonucleotide mix containing ATP, CTP, UTP, and [α-³²P]GTP for radiolabeling the transcript.

-

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for transcription to occur.

-

RNA Purification: Stop the reaction and purify the newly synthesized RNA using a suitable method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Analysis: Resuspend the purified RNA in loading buffer and analyze by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection: Visualize the radiolabeled RNA transcripts by autoradiography. The intensity of the bands will be inversely proportional to the concentration of this compound.

-

Quantification: Quantify the band intensities to determine the IC50 value for transcription inhibition.[4]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cultured cells.[14]

-

Cell Seeding: Seed cells (e.g., HepG2, HL-60) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[14]

-

Formazan (B1609692) Formation: Incubate the plate for 1.5 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[14]

-

Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[15]

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of propidium iodide (PI) solution (e.g., 100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for RPB1 Degradation

This protocol is used to detect the degradation of the RPB1 subunit of RNA polymerase II following this compound treatment.[16][17]

-

Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in Laemmli buffer (60 mM Tris-HCl, pH 6.8, 10% glycerol, 2% SDS, 1% 2-mercaptoethanol).[16]

-

Protein Denaturation: Heat the lysates at 90°C for 8 minutes.[16]

-

SDS-PAGE: Load equal amounts of protein from each sample onto a 5% polyacrylamide-SDS gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the RPB1 subunit of RNA polymerase II (e.g., POL3/3 antibody) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The disappearance of the RPB1 bands will indicate degradation.

Conclusion

This compound is a powerful biological tool and a potent toxin with a well-defined mechanism of action. Its high-affinity and specific inhibition of RNA polymerase II make it an invaluable reagent for transcription research. The downstream cellular effects, primarily the induction of p53-mediated apoptosis, underscore its potent cytotoxicity. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the biological activities of this compound and its potential applications, particularly in the development of novel cancer therapeutics. As with any highly toxic compound, appropriate safety precautions must be strictly followed when handling this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04150E [pubs.rsc.org]

- 5. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpha-Amanitin induced apoptosis in primary cultured dog hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. MTT (Assay protocol [protocols.io]

- 15. bosterbio.com [bosterbio.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

Amanin vs alpha-amanitin toxicological differences

An In-depth Technical Guide on the Toxicological Differences Between Amanin and Alpha-Amanitin (B190558)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amatoxins are a group of at least nine related bicyclic octapeptides produced by several mushroom species, most notably the death cap (Amanita phalloides).[1][2] These toxins are responsible for the majority of fatal mushroom poisonings worldwide.[1][3] Among the amatoxins, α-amanitin is the most well-studied and is considered a principal contributor to the toxic effects observed in poisonings.[1] The amatoxin family can be broadly categorized into neutral compounds, such as α-amanitin, and acidic compounds, which include β-amanitin and this compound.[3][4] This guide provides a detailed comparison of the toxicological properties of this compound and the more extensively researched α-amanitin, with a focus on their mechanisms of action, quantitative toxicity, and the experimental protocols used for their evaluation. Due to the limited specific data on this compound, comparisons will often be drawn with β-amanitin, a structurally similar and more frequently studied acidic amatoxin.

Molecular Structure and Properties

α-amanitin and other amatoxins, like β-amanitin and this compound, share a core structure of eight amino acid rings.[1] The primary structural difference lies in a substituent on the asparagine residue; α-amanitin has a neutral amino group, whereas β-amanitin and this compound possess an acidic carboxyl group.[5][6] This difference in charge influences their chemical properties. Amatoxins are highly stable, resisting heat, freezing, and acidic conditions, which means their toxicity is not diminished by cooking or digestion.[2][3][4]

Comparative Toxicology

Mechanism of Action: Inhibition of RNA Polymerase II

The primary toxic mechanism for all amatoxins is the potent and selective inhibition of RNA polymerase II (RNAP II), a crucial enzyme in eukaryotic cells responsible for transcribing DNA into messenger RNA (mRNA).[1][7]

α-amanitin binds with high affinity to the bridge helix of RNAP II.[8][9] This interaction does not directly block the enzyme's active site for nucleotide binding or phosphodiester bond formation.[8][9] Instead, it physically obstructs the translocation of the DNA and RNA chains through the enzyme, effectively halting the elongation phase of transcription.[8][9][10] This leads to a drastic reduction in mRNA synthesis, which in turn ceases the production of essential proteins, ultimately causing cell death.[1][11]

The sensitivity of different RNA polymerases to α-amanitin varies significantly:

-

RNA Polymerase II is highly sensitive and is inhibited at low concentrations (e.g., 1 µg/ml).[8][12][13]

-

RNA Polymerase III is moderately sensitive, requiring higher concentrations for inhibition (e.g., 10 µg/ml).[8][12][13]

This selective inhibition makes α-amanitin a valuable tool in molecular biology for differentiating between the activities of various RNA polymerases.[8][10]

Caption: Mechanism of α-Amanitin Toxicity.

Quantitative Toxicological Data

There are notable differences in the potency of various amatoxins. α-amanitin is generally considered more toxic than β-amanitin.

| Toxin | Test | Species/Cell Line | Route | Value | Citations |

| α-Amanitin | LD50 | Human (est.) | Oral | 0.1 mg/kg | [14] |

| LD50 | Rat | Oral | 0.1 mg/kg | [8] | |

| LD50 | Mouse | Intravenous | 0.327 mg/kg | [15][16] | |

| LD50 | Mouse | Intraperitoneal | 0.742 mg/kg | [15][16] | |

| IC50 | MCF-7 Cells (36h) | In Vitro | 1 µg/mL | [5][14] | |

| β-Amanitin | IC50 | MCF-7 Cells (36h) | In Vitro | 10 µg/mL | [5][14] |

LD50: Median lethal dose. IC50: Half-maximal inhibitory concentration.

The data indicates that α-amanitin is approximately 10-fold more potent than β-amanitin in inhibiting the proliferation of MCF-7 breast cancer cells.[5][14] However, some studies suggest that β-amanitin may act faster, with a higher inhibition of protein synthesis observed at 24 hours compared to α-amanitin.[5] Despite its lower potency, β-amanitin can be found at higher concentrations than α-amanitin in the plasma of some poisoned patients, indicating its significant contribution to overall toxicity.[14]

Toxicokinetics and Cellular Uptake

Amatoxins are well-absorbed from the gastrointestinal tract.[3] Due to their polar nature, they do not readily cross cell membranes on their own.[11][17] Their uptake into hepatocytes (liver cells), the primary target of toxicity, is mediated by specific organic anion-transporting polypeptides (OATPs), particularly OATP1B3.[11] This transporter-mediated uptake explains the pronounced hepatotoxicity of these compounds.

After oral administration in mice, both α- and β-amanitin are rapidly absorbed, reaching peak plasma concentrations within 1.0 to 1.5 hours.[18] Interestingly, at the same oral dose, the peak plasma concentration of β-amanitin was significantly higher than that of α-amanitin.[18] The primary organs for toxin distribution are the intestine, stomach, and kidneys, with the liver also being a major target.[2][18] Both toxins are primarily excreted through the feces.[18]

Experimental Protocols

In Vivo Lethality Assessment (LD50 Determination)

The determination of the median lethal dose (LD50) is a standard method to quantify the acute toxicity of a substance.

Methodology:

-

Toxin Preparation: α-amanitin or other amatoxins are dissolved in a suitable vehicle (e.g., saline).

-

Administration: The toxin is administered to several groups of animals at varying doses via a specific route, such as intravenous (IV) or intraperitoneal (IP) injection.[15][16] A control group receives only the vehicle.

-

Observation: Animals are monitored over a set period (e.g., 48-72 hours) for signs of toxicity and mortality.

-

Data Analysis: The percentage of mortality in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the dose that is lethal to 50% of the animals (LD50).

-

Pathological Examination: Following the observation period, organs such as the liver and kidneys are often harvested for histological examination to assess tissue damage, such as focal necrosis.[15][16]

Caption: General Workflow for In Vivo LD50 Determination.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

-

Cell Culture: A specific cell line (e.g., MCF-7 human breast cancer cells) is cultured in multi-well plates.[5]

-

Toxin Exposure: Cells are treated with various concentrations of the toxin (e.g., 0.01 to 100 µg/mL) for a defined period (e.g., 24, 36, or 48 hours).[5]

-

MTT Addition: MTT reagent is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of toxin that inhibits cell growth by 50%) can then be determined.

Downstream Cellular Effects and Signaling

The inhibition of transcription by amatoxins triggers a cascade of downstream cellular events, primarily affecting organs with high rates of protein synthesis, such as the liver and kidneys.[16] The resulting cellular damage manifests as apoptosis (programmed cell death) and necrosis.[3][11] The exact signaling pathways leading to cell death are complex and may involve oxidative stress and autophagy.[3][19]

Caption: Downstream Cellular Effects of Amatoxin Poisoning.

Conclusion

The primary toxicological difference between this compound and α-amanitin lies in their potency, with α-amanitin demonstrating significantly higher toxicity in both in vivo and in vitro studies. This is evident from its lower LD50 and IC50 values. While both toxins share the same fundamental mechanism of action—the inhibition of RNA polymerase II—subtle differences in their chemical structure, particularly the neutral versus acidic nature of their side chains, may influence their toxicokinetics and interaction with cellular machinery. Despite being less potent, acidic amatoxins like β-amanitin and this compound are crucial contributors to the overall pathology of mushroom poisoning. The detailed understanding of these differences is vital for the development of targeted therapies and antidotes for amatoxin intoxication, as well as for harnessing their potent cell-killing capabilities in therapeutic contexts, such as antibody-drug conjugates for cancer treatment.[8][12]

References

- 1. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 2. Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Amanitin - Wikipedia [en.wikipedia.org]

- 9. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adcreview.com [adcreview.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Toxicity of alpha-amanitin on mice in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-proliferative effect of pHLIP-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toxicokinetics of α- and β-amanitin in mice following single and combined administrations: Simulating in vivo amatoxins processes in clinical cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism and treatment of α-amanitin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Amanin Binding Site on RNA Polymerase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between amanitin and RNA polymerase II (Pol II), a critical mechanism for understanding transcriptional regulation and a potential target for therapeutic development. This document details the structural basis of the interaction, quantitative binding data, and the experimental protocols used to elucidate these findings.

Introduction

α-Amanitin, a cyclic octapeptide toxin from the Amanita genus of mushrooms, is a potent and specific inhibitor of eukaryotic RNA polymerase II.[1][2] Its high affinity and specificity have made it an invaluable tool in molecular biology for studying transcription. The toxin binds to the largest subunit of Pol II, RPB1, and inhibits transcription by interfering with the translocation of the enzyme along the DNA template.[1][2][3] This guide delves into the molecular intricacies of this interaction.

The Amanin Binding Site: A Structural Perspective

Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided a detailed view of the amanitin binding pocket on Pol II.

Location of the Binding Site

α-Amanitin binds to a funnel-shaped cavity on the RPB1 subunit, beneath the "bridge helix" that spans the cleft between the two largest Pol II subunits, RPB1 and RPB2.[1][2] This strategic location is not at the active site for nucleotide incorporation but is crucial for the conformational changes required for translocation.[1][2]

Key Interacting Regions of RNA Polymerase II

Several key structural elements of the RPB1 subunit contribute to the formation of the amanitin binding pocket:

-

The Bridge Helix: This highly conserved α-helix plays a critical role in the catalytic cycle and translocation. Amanitin binding severely restricts its flexibility.[1][2]

-

The Funnel Domain: This domain forms a significant portion of the binding pocket, providing a surface for interaction with the toxin.[1][2]

-

The Trigger Loop: A flexible loop that is essential for nucleotide addition and translocation. Amanitin traps the trigger loop in a conformation that prevents the proper positioning of the incoming nucleotide and hinders translocation.[1]

Specific Amino Acid Interactions

The high-affinity interaction between α-amanitin and Pol II is mediated by a network of hydrogen bonds and hydrophobic interactions. The table below summarizes the key interacting residues in both yeast (Saccharomyces cerevisiae) and human Pol II.

| Interacting Residue (Yeast RPB1) | Interacting Residue (Human RPB1) | Interaction with α-Amanitin Moiety | Reference |

| Gln768 | Gln768 | Indirectly with 4,5-dihydroxyisoleucine 3 via a hydrogen bond to His816 | [1] |

| His816 | His839 | Indirectly with 4,5-dihydroxyisoleucine 3 via Gln768 | [1] |

| Glu822 | Glu845 | Strong hydrogen bond with hydroxyproline (B1673980) 2 | [1][2] |

| Leu1081 | Leu1104 | Hydrophobic interaction with isoleucine 6 | [1] |

| N/A | Ser782 | Hydrogen bond with the hydroxyl group of the tryptophan in α-amanitin (metazoan-specific) | [1] |

| Ser769 | Asn792 | Hydrogen bond with the backbone carbonyl of 4,5-dihydroxyisoleucine (metazoan-specific) | [1] |

The presence of metazoan-specific residues, such as Ser782 and Asn792 in human Pol II, explains the significantly higher affinity of α-amanitin for mammalian Pol II compared to yeast Pol II.[1]

Quantitative Binding Data

The affinity of α-amanitin for RNA polymerase II has been quantified through various biochemical assays. The following tables summarize the reported dissociation constants (Kd) and inhibition constants (Ki) for different species and mutants.

Table 1: Dissociation (Kd) and Inhibition (Ki) Constants of α-Amanitin for Wild-Type RNA Polymerase II

| Species | Enzyme | Constant | Value | Reference |

| Saccharomyces cerevisiae (yeast) | RNA Polymerase II | Affinity | Micromolar (µM) range | [1] |

| Mammalian | RNA Polymerase II | Affinity | Nanomolar (nM) range | [1] |

| Mammalian | RNA Polymerase II | Kd | ~10⁻⁹ M | [3] |

| Amanita hygroscopica | RNA Polymerase II | Ki | 2.0 x 10⁻³ M | [4] |

| Amanita suballiacea | RNA Polymerase II | Ki | 3.3 x 10⁻³ M | [4] |

| Amanita brunnescens | RNA Polymerase II | Ki | 9.8 x 10⁻⁶ M | [4] |

| Amanita alliacea | RNA Polymerase II | Ki | 10.0 x 10⁻⁶ M | [4] |

Table 2: Effect of RPB1 Mutations on α-Amanitin Sensitivity

| Organism | Mutation | Effect on Amanitin Binding/Sensitivity | Reference |

| Mouse | I779F | Steric clash preventing amanitin binding | [1] |

| Mouse | L745P | Destabilizes helix α21 in the binding pocket | [1] |

| Mouse | R749P | Destabilizes helix α21 in the binding pocket | [1] |

| Drosophila melanogaster | N792D | Disrupts hydrogen bonds with amanitin | [1] |

| Drosophila melanogaster | N793D | Disrupts hydrogen bonds with amanitin | [1] |

| Chinese Hamster Ovary | Ama39 mutant | 2- to 3-fold higher concentration of α-amanitin required for inhibition | [5] |

| Chinese Hamster Ovary | Ama6 mutant | 8- to 10-fold higher concentration of α-amanitin required for inhibition | [5] |

| Chinese Hamster Ovary | Amal mutant | ~800-fold higher concentration of α-amanitin required for inhibition | [5] |

Mechanism of Inhibition and Cellular Consequences

The binding of α-amanitin to RNA polymerase II has profound consequences on the process of transcription and cellular function.

Inhibition of Transcriptional Elongation

α-Amanitin does not directly block the binding of NTPs to the active site.[2] Instead, it inhibits transcription at the elongation step by preventing the translocation of the polymerase along the DNA template.[1][2] This is achieved by:

-

Restricting Bridge Helix Flexibility: The hydrogen bonds between α-amanitin and the bridge helix "buttress" it, preventing the conformational changes necessary for translocation.[1][2]

-

Trapping the Trigger Loop: Amanitin binding traps the trigger loop in a conformation that is incompatible with the subsequent steps of the catalytic cycle.[1]

The rate of translocation is dramatically reduced from several thousand to only a few nucleotides per minute in the presence of α-amanitin.[2]

Amanitin-Induced Ubiquitination and Degradation of RPB1

Binding of α-amanitin to the RPB1 subunit serves as a signal for its ubiquitination and subsequent degradation by the proteasome.[3][6][7][8][9][10] This process is dependent on the arrest of transcription and is significantly induced by α-amanitin.[6] The degradation of the largest subunit of Pol II leads to an irreversible inhibition of transcription.[3]

Visualizing the Molecular Interactions and Experimental Workflows

Signaling Pathway of Amanitin Inhibition

Caption: The signaling pathway of RNA Polymerase II inhibition by α-amanitin.

Experimental Workflow for Structural Analysis

Caption: Experimental workflows for X-ray crystallography and Cryo-EM analysis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the amanitin-Pol II interaction.

Purification and Crystallization of the RNA Polymerase II-Amanitin Complex for X-ray Crystallography

Objective: To obtain high-quality crystals of the Pol II-amanitin complex for structural determination.

Protocol Overview:

-

Purification of RNA Polymerase II: Yeast Pol II is purified to homogeneity using methods such as immunoaffinity chromatography.[11]

-

Crystallization: Crystals of yeast Pol II are grown as previously described.[2]

-

Soaking with α-Amanitin: The grown crystals are soaked in a cryoprotectant solution containing α-amanitin (e.g., 50 µg/ml) and 1 mM MgSO₄ for approximately one week.[2]

-

Cryo-protection and Data Collection: Crystals are then flash-frozen in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.[2]

-

Structure Determination: The structure is solved using molecular replacement with a known Pol II structure, followed by refinement.[2]

Cryo-Electron Microscopy of the Mammalian RNA Polymerase II Elongation Complex with α-Amanitin

Objective: To determine the high-resolution structure of the mammalian Pol II elongation complex in the presence of α-amanitin.

Protocol Overview:

-

Assembly of the Elongation Complex: A mammalian Pol II elongation complex is assembled in vitro using a nucleic acid scaffold.

-

Cross-linking and Amanitin Incubation: The complex is cross-linked (e.g., with BS3) and then incubated with α-amanitin.

-

Grid Preparation: The sample is applied to EM grids and flash-frozen to vitrify the sample.

-

Data Acquisition: Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: A large number of particle images are extracted, classified, and used to reconstruct a high-resolution 3D density map. An atomic model is then built into the density map.

Site-Directed Mutagenesis of RPB1

Objective: To introduce specific mutations into the RPB1 subunit to study their effect on α-amanitin sensitivity.

Protocol Overview (based on QuikChangeTM method):

-

Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation, with the mutation located in the middle of the primer. Primers should have a melting temperature (Tm) of ≥78°C.[12]

-

PCR Amplification: Perform PCR using a high-fidelity polymerase with a plasmid containing the wild-type RPB1 gene as a template and the mutagenic primers. The PCR cycling parameters typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.[13]

-

Digestion of Parental DNA: The PCR product is treated with DpnI endonuclease to digest the methylated, non-mutated parental DNA template.[12]

-

Transformation: The mutated plasmid is then transformed into competent E. coli cells for propagation.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

In Vitro Run-off Transcription Assay

Objective: To measure the inhibitory effect of α-amanitin on transcriptional elongation.

Protocol Overview:

-

Template Preparation: A linear DNA template with a known promoter and a defined end is prepared, often by restriction enzyme digestion of a plasmid.[14]

-

Transcription Reaction: The DNA template is incubated with purified RNA polymerase II, ribonucleoside triphosphates (rNTPs, one of which is typically radiolabeled, e.g., [α-³²P]UTP), and a reaction buffer.

-

Inhibition with α-Amanitin: For inhibition studies, varying concentrations of α-amanitin are pre-incubated with the RNA polymerase II before the addition of the other reaction components.

-

Analysis of Transcripts: The reaction is stopped, and the RNA transcripts are purified and separated by size using denaturing polyacrylamide gel electrophoresis.

-

Quantification: The amount of the full-length "run-off" transcript is quantified using autoradiography or phosphorimaging to determine the extent of inhibition.

In Vitro Ubiquitination Assay

Objective: To investigate the α-amanitin-induced ubiquitination of the RPB1 subunit.

Protocol Overview:

-

Reaction Setup: A reaction mixture is prepared containing nuclear extract (as a source of E1, E2, and E3 enzymes), a DNA template, ATP, and His-tagged ubiquitin.[6]

-

α-Amanitin Treatment: α-Amanitin is added to the reaction mixture to induce transcription arrest and subsequent ubiquitination.[6]

-

Incubation: The reaction is incubated at 30°C to allow for the ubiquitination of target proteins.

-

Purification of Ubiquitinated Proteins: His-tagged ubiquitinated proteins are purified using Ni-NTA agarose (B213101) beads.[6]

-

Detection: The purified proteins are separated by SDS-PAGE and the ubiquitinated RPB1 subunit is detected by Western blotting using an antibody against the RPB1 subunit.[6]

Conclusion

The interaction between amanitin and RNA polymerase II is a well-characterized example of potent and specific enzyme inhibition. The detailed structural and biochemical understanding of this interaction has not only been instrumental in advancing our knowledge of transcription but also provides a solid foundation for the development of novel therapeutics. The methodologies outlined in this guide represent the key experimental approaches that have enabled these discoveries and will continue to be vital for future research in this field.

References

- 1. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. alpha-Amanitin-resistant RNA polymerase II from carpophores of Amanita species accumulating amatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-Amanitin resistance of RNA polymerase II in mutant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcription-coupled and DNA damage-dependent ubiquitination of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Purification and lipid-layer crystallization of yeast RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. static.igem.wiki [static.igem.wiki]

- 14. Run-off transcription - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Amanin Uptake and Metabolism in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amanitins (B175416), particularly α-amanitin, are a class of highly toxic bicyclic octapeptides produced by several species of Amanita mushrooms, most notably Amanita phalloides, the death cap mushroom. Ingestion of these mushrooms is a medical emergency, with the primary target organ being the liver, where amanitins cause severe hepatotoxicity that can lead to acute liver failure and death. The potent and specific inhibition of RNA polymerase II by α-amanitin has also made it a valuable tool in molecular biology research and a payload candidate for antibody-drug conjugates (ADCs) in cancer therapy.[1][2][3][4] This guide provides a detailed technical overview of the current understanding of amanin uptake and metabolism in hepatocytes, focusing on the molecular mechanisms, quantitative data, and key experimental protocols.

This compound Uptake in Hepatocytes

The journey of amanitins from the bloodstream into hepatocytes is a critical step in their toxicity. The primary mechanism of this uptake is carrier-mediated transport across the sinusoidal membrane of the hepatocytes.

Role of Organic Anion Transporting Polypeptides (OATPs)

Extensive research has identified the Organic Anion Transporting Polypeptide 1B3 (OATP1B3) as the principal transporter responsible for the uptake of amanitins into human hepatocytes.[5][6][7][8][9][10] OATP1B3 is a member of the OATP superfamily of transporters, which are involved in the uptake of a wide range of endogenous and xenobiotic compounds. The involvement of OATP1B3 explains the high liver specificity of amanitin toxicity.[9][10] Studies using Madin-Darby canine kidney (MDCKII) cells stably expressing human OATP1B3 have demonstrated its ability to transport amanitin.[5][7] In these models, OATP1B3-expressing cells showed significantly higher uptake and sensitivity to amanitin compared to control cells or cells expressing other OATP isoforms like OATP1B1 and OATP2B1.[5]

Kinetic Data of this compound Transport

The transport of amanitin by OATP1B3 is a saturable process, indicating a carrier-mediated mechanism. The Michaelis-Menten constant (Km) for the uptake of a radiolabeled amanitin derivative ([³H]-labeled O-methyl-dehydroxymethyl-α-amanitin) by OATP1B3 has been determined to be 3.7 ± 0.6 µM .[5][7][8]

| Transporter | Substrate | Km (µM) | Cell System | Reference |

| OATP1B3 | [³H]-O-methyl-dehydroxymethyl-α-amanitin | 3.7 ± 0.6 | MDCKII cells expressing human OATP1B3 | [5][7][8] |

Inhibition of this compound Uptake

The uptake of amanitin via OATP1B3 can be inhibited by a variety of compounds, including known substrates and inhibitors of this transporter. This has been a key area of research for developing potential antidotes for amanitin poisoning. The inhibitory concentrations (IC50) for several compounds have been determined.

| Inhibitor | IC50 (µM) | Cell System | Reference |

| Cyclosporin (B1163) A | 0.3 | MDCKII-OATP1B3 cells | [5] |

| Silibinin dihemisuccinate | 0.4 | MDCKII-OATP1B3 cells | [5] |

| MK571 | 0.5 | MDCKII-OATP1B3 cells | [5] |

| Antamanide | 0.7 | MDCKII-OATP1B3 cells | [5] |

| Rifampicin | 0.8 | MDCKII-OATP1B3 cells | [5] |

| Penicillin G | >100 | MDCKII-OATP1B3 cells | [5] |

| Prednisolone phosphate | ~100 | MDCKII-OATP1B3 cells | [5] |

Molecular Mechanism of Toxicity

Once inside the hepatocyte, α-amanitin exerts its cytotoxic effects primarily through the potent and specific inhibition of a crucial nuclear enzyme.

Inhibition of RNA Polymerase II

α-Amanitin is a high-affinity inhibitor of eukaryotic RNA polymerase II (RNAP II), the enzyme responsible for transcribing DNA into messenger RNA (mRNA).[1][2][3][11][12] It binds non-covalently to the largest subunit of RNAP II, RPB1, with a high affinity (Kd ~10⁻⁹ M).[2] This binding occurs in a pocket beneath the bridge helix of the enzyme, a region critical for the translocation of the DNA and RNA strands during transcription.[12] By binding to this site, α-amanitin physically obstructs the translocation process, thereby halting mRNA synthesis.[1][12] The inhibition of transcription leads to a progressive depletion of cellular mRNAs, resulting in the cessation of protein synthesis and ultimately leading to cell death.[1][3]

Induction of Apoptosis

The inhibition of transcription by α-amanitin triggers a cascade of events that culminate in programmed cell death, or apoptosis.[1][13][14] Several key signaling pathways have been implicated in this process:

-

p53-Dependent Pathway: The transcriptional arrest caused by α-amanitin leads to the induction of the tumor suppressor protein p53.[1] p53, in turn, can activate pro-apoptotic proteins and lead to the mitochondrial release of cytochrome c, a key event in the intrinsic apoptotic pathway.[15] Studies have shown that cells with knocked-out p53 are less sensitive to α-amanitin-induced apoptosis.[1]

-

TNF-α Signaling: α-Amanitin can also act in synergy with endogenous cytokines like Tumor Necrosis Factor-alpha (TNF-α) to induce apoptosis.[1][16] In vivo studies have demonstrated that administration of α-amanitin leads to increased hepatic TNF-α mRNA levels, and co-treatment with TNF-α enhances its hepatotoxicity.[1][16] Conversely, treatment with anti-TNF-α antibodies can prevent liver injury caused by α-amanitin.[1][16]

-

Caspase Activation: The apoptotic pathways initiated by p53 and TNF-α converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis. Caspase-3 is a key executioner caspase that has been shown to be activated in hepatocytes exposed to α-amanitin.[1][17]

-

Oxidative Stress: There is also evidence to suggest that α-amanitin induces oxidative stress in hepatocytes, which can contribute to cellular damage and apoptosis.[14]

Metabolism of this compound

Current evidence suggests that amanitins, including α-amanitin, are not significantly metabolized in the human body.[15][18] Studies using high-resolution mass spectrometry have shown that α-amanitin is excreted largely unchanged in the urine.[15][19] This lack of metabolic detoxification contributes to its prolonged and potent toxicity. The enterohepatic circulation of amanitins, where they are taken up by hepatocytes, excreted into the bile, and then reabsorbed in the intestine, further exacerbates their toxic effects on the liver.[20]

Experimental Protocols for Studying this compound in Hepatocytes

A variety of in vitro and in vivo methods are employed to investigate the uptake, metabolism, and toxicity of amanitins.

Cell Culture

-

Primary Human Hepatocytes: Considered the gold standard for in vitro hepatotoxicity studies, but their availability and viability can be limiting.

-

Hepatoma Cell Lines (e.g., HepG2, Huh7): Widely used due to their availability and ease of culture. However, the expression levels of key transporters like OATP1B3 can vary and may be lower than in primary hepatocytes, which can affect their sensitivity to amanitin.[10]

-

Transfected Cell Lines (e.g., MDCKII, HEK293): Engineered to express specific transporters like OATP1B3, these cells are invaluable for studying the specific role of these transporters in amanitin uptake.[5][7][8]

This compound Uptake Assay

This protocol is adapted from studies investigating OATP1B3-mediated amanitin transport.[5][7]

Materials:

-

MDCKII cells stably expressing human OATP1B3 (or other cell line of interest)

-

[³H]-labeled amanitin derivative (e.g., O-methyl-dehydroxymethyl-α-amanitin)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

Scintillation cocktail and scintillation counter

-

Inhibitors of interest (e.g., cyclosporin A, rifampicin)

Procedure:

-

Seed cells in 24-well plates and grow to confluency.

-

Wash the cell monolayers twice with pre-warmed HBSS.

-

Pre-incubate the cells with HBSS (for control) or HBSS containing the inhibitor for 10 minutes at 37°C.

-

Initiate the uptake by adding HBSS containing [³H]-amanitin (at a desired concentration, e.g., 0.7 µM) and the inhibitor.

-

Incubate for a specific time period (e.g., 30 minutes) at 37°C.

-

Terminate the uptake by aspirating the incubation medium and washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

Cell Viability Assays

These assays are used to quantify the cytotoxic effects of amanitin.

-

MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[13][21][22][23]

-

MTS Assay: Similar to the MTT assay, this assay uses a tetrazolium salt that is reduced to a colored formazan product by viable cells.[24][25]

General Procedure (MTT/MTS):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of amanitin for different time periods (e.g., 24, 48, 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assays

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[13]

-

Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3/7 using a luminescent or fluorescent substrate.[4][25]

-

DNA Laddering: This technique involves extracting genomic DNA and visualizing its fragmentation pattern on an agarose (B213101) gel. Apoptotic cells will show a characteristic "ladder" of DNA fragments.[13]

Analytical Methods for Amanitin Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of amanitins in biological matrices like plasma, urine, and tissue homogenates.[18][26][27][28][29][30][31][32]

Sample Preparation:

-

Plasma/Serum: Protein precipitation with a solvent like acetonitrile (B52724) is a common first step, followed by solid-phase extraction (SPE) for cleanup and concentration.[18][29][30][31]

-

Tissue: Homogenization in a suitable buffer, followed by extraction and cleanup steps.[31]

LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate amanitins from other matrix components.[18][29]

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) is used for detection. Multiple reaction monitoring (MRM) mode is often used for quantification on triple quadrupole instruments, providing high selectivity and sensitivity.[30]

Conclusion

The uptake of amanitins into hepatocytes is a critical initiating event in their toxicity, primarily mediated by the OATP1B3 transporter. Inside the cell, the potent inhibition of RNA polymerase II by α-amanitin leads to a cessation of protein synthesis and the induction of apoptosis through p53- and TNF-α-dependent pathways. Amanitins are not significantly metabolized, and their enterohepatic circulation contributes to their profound hepatotoxicity. A range of established experimental protocols, from in vitro uptake and viability assays to sophisticated LC-MS/MS analytical methods, are available to researchers studying the mechanisms of amanitin toxicity and developing potential therapeutic interventions. This in-depth understanding is crucial for both clinical management of mushroom poisoning and the development of novel amanitin-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. [PDF] Molecular characterization and inhibition of amanitin uptake into human hepatocytes. | Semantic Scholar [semanticscholar.org]

- 7. Molecular characterization and inhibition of amanitin uptake into human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Amanitin-induced variable cytotoxicity in various cell lines is mediated by the different expression levels of OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of α-amanitin on ribonucleic acid polymerase II of rat brain nuclei and on retention of avoidance conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Alpha-Amanitin [chem.uwec.edu]

- 13. alpha-Amanitin induced apoptosis in primary cultured dog hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cannabidiol protects the liver from α-Amanitin-induced apoptosis and oxidative stress through the regulation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor necrosis factor-induced apoptosis during the poisoning of mice with hepatotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of α- and β-amanitin in Human Plasma at Subnanogram per Milliliter Levels by Reversed Phase Ultra-High Performance Liquid Chromatography Coupled to Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. RNA Polymerase II Inhibitor, α-Amanitin, Affects Gene Expression for Gap Junctions and Metabolic Capabilities of Cumulus Cells, but Not Oocyte, during in vitro Mouse Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. stacks.cdc.gov [stacks.cdc.gov]

- 27. Detection of α-, β-, and γ-amanitin in urine by LC-MS/MS using 15N10-α-amanitin as the internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Simultaneous Determination of α-Amanitin and β-Amanitin in Mouse Plasma Using Liquid Chromatography-High Resolution Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]